![molecular formula C3H7N5O3 B1458724 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate CAS No. 817177-66-5](/img/structure/B1458724.png)
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate
Overview
Description
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is an organic compound with significant applications in various fields of science and industry. It is a white crystalline solid that is soluble in water and methanol. This compound is known for its ionic nature and is often used as a catalyst or ligand in organic synthesis .
Biochemical Analysis
Biochemical Properties
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, such as nitrate reductase. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby altering the cellular redox state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases, thereby affecting the cellular redox balance. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, this compound can cause toxic or adverse effects, including oxidative damage and impaired cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nitrogen metabolism, such as nitrate reductase and nitrite reductase. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be actively transported into mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate typically involves the reaction of 4-amino-1-methyl-1,2,4-triazole with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The mixture is usually refluxed for several hours, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes the use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitrogen-containing products.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antitumor Activity
The triazole moiety in AMT is significant in medicinal chemistry, particularly for its antifungal and anticancer properties. Triazole derivatives have been widely studied for their ability to inhibit fungal growth and exhibit antitumor activity. For instance, studies suggest that complexes formed with metal ions like platinum(II) using triazole ligands demonstrate promising antitumor effects . The ability of AMT to act as a ligand enhances the activity of these metal complexes against cancer cells.
Synthesis of Pharmaceutical Agents
AMT serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly antifungal medications such as fluconazole. Its reactivity allows for the introduction of essential functional groups during synthesis, leading to improved yields and purities of the final products. Experimental procedures typically involve incorporating AMT into synthetic routes for drug development, where its solubility characteristics are evaluated in different solvents.
Materials Science
Ionic Liquids (ILs)
AMT can be integrated into ionic liquids, which are known for their environmentally friendly properties and unique solvent capabilities. The incorporation of AMT into ILs contributes to their stability and tunability, making them suitable for various applications in green chemistry. Research indicates that ILs based on AMT can serve as effective solvents and electrolytes in chemical reactions with minimal environmental impact.
Non-linear Optics
Recent studies have explored the potential of triazole-based materials in non-linear optics. Compounds derived from AMT have shown promise in this field due to their unique crystal structures and hydrogen bonding interactions. These materials may be utilized in developing advanced optical devices .
Agricultural Applications
Fungicides and Herbicides
The antifungal properties of AMT derivatives make them suitable candidates for use as fungicides in agriculture. Research has indicated that triazole compounds can effectively control fungal pathogens that threaten crop yields. Additionally, derivatives of AMT may be explored as herbicides or plant growth regulators due to their biological activity against unwanted plant species .
Experimental Findings
A summary of key experimental findings related to the applications of AMT is presented below:
Case Studies
- Antitumor Activity Study : A study demonstrated that complexes formed with platinum(II) using AMT showed significant inhibition of tumor cell proliferation, highlighting its potential role in cancer therapy.
- Synthesis of Fluconazole : Researchers successfully synthesized fluconazole using AMT as an intermediate, achieving higher purity and yield compared to traditional methods.
- Ionic Liquid Applications : Investigations into ionic liquids containing AMT revealed their effectiveness as solvents for various organic reactions, showcasing their potential in sustainable chemistry practices.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by stabilizing transition states and lowering activation energy in chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide: Similar in structure but contains an iodide ion instead of a nitrate ion.
4-Amino-1,2,4-triazole: Lacks the methyl group and nitrate ion, but shares the triazole ring structure
Uniqueness
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is unique due to its specific ionic nature and the presence of both amino and methyl groups, which enhance its reactivity and versatility in various applications .
Biological Activity
Overview
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is a nitrogen-rich compound known for its diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring structure, which contributes to its reactivity and interaction with various biological systems. Its molecular formula is and it has a molar mass of approximately 130.11 g/mol.
The compound exhibits significant biochemical properties, influencing various metabolic pathways and cellular processes:
- Enzyme Interaction : It interacts with enzymes such as nitrate reductase, impacting nitrogen metabolism. This interaction can modulate enzyme activity by binding to active sites, thereby altering their function.
- Cellular Effects : Research indicates that this compound affects gene expression related to oxidative stress response. This modulation can alter the cellular redox state, influencing overall cell health and function.
The mechanism of action involves the compound's ability to stabilize transition states in chemical reactions, lowering activation energy. In biological contexts, it interacts with specific proteins and enzymes, affecting their activity. This interaction can lead to various physiological effects, including antimicrobial and antifungal activities .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound:
- Antifungal Activity : In vitro studies have demonstrated its effectiveness against various fungal strains. For instance, compounds derived from triazoles have shown potent antifungal properties comparable to established antifungal agents .
- Antibacterial Activity : The compound has also been screened for antibacterial activity against several bacterial strains. It exhibits varying degrees of inhibition depending on the target organism.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound:
- Cell Line Studies : In vitro assays on human cancer cell lines have indicated that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Study | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Study A | HCT 116 (Colon Cancer) | 4.363 | |
Study B | MCF7 (Breast Cancer) | Not reported |
Case Study 1: Antimicrobial Screening
A series of derivatives of this compound were synthesized and screened against Mycobacterium tuberculosis. The results indicated that while the derivatives were less active than rifampicin (98% inhibition), some showed promising activity with up to 87% inhibition .
Case Study 2: Anticancer Activity
In a study examining the effects on colon cancer cell lines (HCT116), it was found that certain derivatives exhibited significant anticancer activity with IC50 values indicating effective inhibition of cancer cell growth compared to standard drugs like doxorubicin .
Properties
IUPAC Name |
1-methyl-1,2,4-triazol-4-ium-4-amine;nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N4.NO3/c1-6-3-7(4)2-5-6;2-1(3)4/h2-3H,4H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRCMNTQOWYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C=N1)N.[N+](=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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